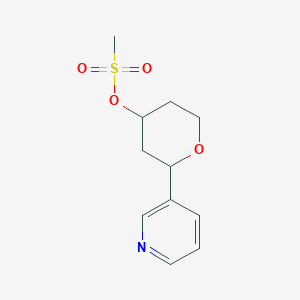

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

Description

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of a pyridine ring attached to an oxane ring, which is further substituted with a methanesulfonate group. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

(2-pyridin-3-yloxan-4-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(13,14)16-10-4-6-15-11(7-10)9-3-2-5-12-8-9/h2-3,5,8,10-11H,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGMMBDKWSSRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCOC(C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate typically involves the reaction of 2-(Pyridin-3-yl)oxan-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted oxane derivatives can be obtained.

Oxidation Products: Oxidation leads to the formation of oxane derivatives with higher oxidation states.

Scientific Research Applications

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

- 2-(Pyridin-2-yl)oxan-4-yl methanesulfonate

- 2-(Pyridin-4-yl)oxan-4-yl methanesulfonate

- 2-(Pyridin-3-yl)oxan-4-yl trifluoromethanesulfonate

Uniqueness

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The position of the pyridine ring and the nature of the sulfonate group influence its chemical behavior and applications .

Biological Activity

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 257.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:

- Enzymatic Inhibition : The compound acts as an inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The compound was tested against various types of cancer cells, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzymatic Inhibition

Research focusing on the inhibition of human neutrophil elastase (HNE), an enzyme linked to inflammatory diseases, demonstrated that this compound effectively inhibited HNE activity. The IC value was determined to be approximately 25 µM, indicating moderate potency compared to other known inhibitors.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Pyridine derivatives and oxirane compounds.

- Reagents : Methanesulfonic acid is commonly used for the sulfonation step.

- Reaction Conditions : The reaction is usually carried out under controlled temperatures with appropriate solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate, considering regioselectivity and yield?

- Methodology : Multi-step synthesis is typically required. For example, the pyridine ring can be functionalized via nucleophilic substitution or coupling reactions, followed by oxane ring formation through cyclization. Methanesulfonate esterification is achieved using methanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to scavenge HCl. Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to minimize side products. Analogous protocols for sulfonate ester formation in heterocyclic systems are detailed in multi-step syntheses of related compounds .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve 3D structures, particularly for assessing oxane ring conformation and sulfonate group orientation. SHELX is widely validated for small-molecule refinement .

Advanced Research Questions

Q. How do steric and electronic effects of pyridine substituents influence reaction yields in the synthesis of analogs?

- Methodology : Systematic variation of substituents (e.g., electron-withdrawing/-donating groups on pyridine) can be tested. Monitor yields via HPLC and characterize intermediates using -NMR. For example, quinazoline derivatives with pyridin-3-yl groups showed yield dependencies on substituent positioning, requiring iterative optimization of coupling reactions . Contradictions in yields may arise from competing side reactions (e.g., oxidation), necessitating controlled inert atmospheres or alternative catalysts.

Q. What computational approaches reconcile discrepancies between predicted stability (e.g., DFT) and experimental degradation profiles?

- Methodology :

- DFT Calculations : Model the compound’s electronic structure to predict hydrolysis susceptibility of the sulfonate ester.

- Molecular Dynamics (MD) : Simulate solvent interactions affecting stability.

- Experimental Validation : Accelerated stability studies (e.g., pH, temperature variations) with LC-MS monitoring. Adjust computational models based on empirical degradation products, as demonstrated in studies of sulfonate-containing heterocycles .

Data Analysis & Contradiction Resolution

Q. How to resolve conflicting NMR assignments for diastereomers of this compound derivatives?

- Methodology :

- 2D NMR : Utilize NOESY or ROESY to differentiate diastereomers via spatial correlations.

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based) to separate enantiomers.

- X-ray Diffraction : Definitive stereochemical assignment using single-crystal analysis via SHELXL .

Q. What analytical strategies quantify trace impurities in this compound, and how are they validated?

- Methodology :

- HPLC/LC-MS : Use gradient elution with UV/vis or MS detection. Reference standards (e.g., EP impurity C analogs) ensure accurate identification .

- Validation : Follow ICH guidelines for linearity, precision, and LOD/LOQ. Cross-validate with spiked samples to confirm recovery rates.

Experimental Design Considerations

Q. How to design a stability-indicating assay for this compound under varying pH conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous conditions at elevated temperatures.

- Analytical Monitoring : Use HPLC-DAD to track degradation products. Compare retention times and spectra with known impurities (e.g., desulfonated derivatives).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.